molecular formula C9H18N2O2 B2989979 N-ethyl-3-(hydroxymethyl)piperidine-1-carboxamide CAS No. 940077-81-6

N-ethyl-3-(hydroxymethyl)piperidine-1-carboxamide

Cat. No.: B2989979
CAS No.: 940077-81-6
M. Wt: 186.255
InChI Key: SHCSIQIRXGRAJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-3-(hydroxymethyl)piperidine-1-carboxamide is a piperidine-based chemical building block of significant interest in medicinal chemistry and drug discovery research. The compound features a piperidine ring, a common structural motif in pharmaceuticals, substituted with an N-ethylcarboxamide group and a hydroxymethyl group at the 3-position. This combination of polar functional groups makes it a valuable intermediate for the synthesis of more complex molecules. Piperidine-carboxamide hybrids are extensively investigated for their potential as multi-target therapeutic agents, particularly in oncology. Related compounds in this class have demonstrated potent antiproliferative activity by targeting key kinases such as EGFR, BRAF, and CDK2 . The presence of the carboxamide moiety is often essential for this biological activity, influencing the compound's pharmacokinetic and pharmacodynamic properties . The hydroxymethyl group provides a versatile handle for further chemical modification, allowing researchers to conjugate the core structure to other pharmacophores or to fine-tune the molecule's solubility. This compound is intended for use as a reference standard or a synthetic intermediate in laboratory research only. It is supplied For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions in accordance with institutional guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-3-(hydroxymethyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-2-10-9(13)11-5-3-4-8(6-11)7-12/h8,12H,2-7H2,1H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCSIQIRXGRAJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCCC(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3-(hydroxymethyl)piperidine-1-carboxamide typically involves the reaction of piperidine derivatives with ethylating agents and hydroxymethylating agents. One common method includes the following steps:

    Ethylation: Piperidine is reacted with an ethylating agent such as ethyl iodide in the presence of a base like sodium hydride to form N-ethylpiperidine.

    Hydroxymethylation: The N-ethylpiperidine is then reacted with formaldehyde in the presence of a reducing agent like sodium borohydride to introduce the hydroxymethyl group.

    Carboxamidation: Finally, the hydroxymethylated product is reacted with a carboxylating agent such as phosgene or carbonyldiimidazole to form this compound.

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-(hydroxymethyl)piperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: N-ethyl-3-(carboxymethyl)piperidine-1-carboxamide.

    Reduction: N-ethyl-3-(aminomethyl)piperidine-1-carboxamide.

    Substitution: N-ethyl-3-(substituted methyl)piperidine-1-carboxamide.

Scientific Research Applications

N-ethyl-3-(hydroxymethyl)piperidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ethyl-3-(hydroxymethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. For example, it may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Telcagepant (MK0974)

  • Structure : Telcagepant (N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-1-yl)piperidine-1-carboxamide) features a complex piperidine-carboxamide core with fluorinated aromatic and azepane substituents .
  • Key Properties :
    • Molecular weight: 566.528 g/mol
    • Inhibition constant (Ki): 0.77 nM (indicating high potency as a calcitonin gene-related peptide receptor antagonist for migraine) .
  • Comparison: The fluorinated and aromatic groups in Telcagepant enhance target affinity but may reduce solubility compared to N-ethyl-3-(hydroxymethyl)piperidine-1-carboxamide’s hydroxymethyl group.

PF-750 (N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide)

  • Structure: Contains a phenyl group and a quinoline-substituted methylene chain at the 4-position of the piperidine ring .
  • Key Properties :
    • Acts as a covalent, irreversible FAAH inhibitor with high selectivity (>95% inhibition at 1:1 molar ratios) .
    • Exhibits superior in vitro potency compared to earlier FAAH inhibitors (e.g., URB597, MAFP) .
  • Comparison: The quinoline and phenyl groups in PF-750 contribute to its high potency and selectivity but may introduce metabolic instability.

N-(3-Methoxyphenyl)-4-[2-(pyridin-3-yloxy)ethyl]piperidine-1-carboxamide

  • Structure : Features a methoxyphenyl carboxamide and a pyridyloxyethyl substituent .
  • Key Properties :
    • Molecular weight: ~379.44 g/mol (calculated from C20H25N3O3).
    • The methoxy group may enhance membrane permeability, while the pyridyloxyethyl chain could influence receptor binding .
  • Ethyl vs. methoxyphenyl substituents may lead to differences in metabolic pathways (e.g., cytochrome P450 interactions).

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) Key Substituents Solubility Predictors
This compound ~200–220 (estimated) Ethyl, hydroxymethyl Moderate (polar hydroxymethyl group)
Telcagepant 566.528 Fluorophenyl, trifluoroethyl Low (lipophilic fluorinated groups)
PF-750 ~450 (estimated) Phenyl, quinolinylmethyl Low (aromatic bulk)
N-(3-methoxyphenyl)-[...] 379.44 Methoxyphenyl, pyridyloxyethyl Moderate (methoxy enhances solubility)

Enzymatic Activity and Selectivity

  • PF-750 : Irreversible FAAH inhibition with exceptional selectivity (>95% specificity for FAAH over other serine hydrolases) .
  • This compound : Hypothetically, the hydroxymethyl group could enable reversible enzyme interactions (e.g., hydrogen bonding), differing from PF-750’s covalent mechanism.

Biological Activity

N-ethyl-3-(hydroxymethyl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, including case studies and comparative analyses with similar compounds.

The synthesis of this compound typically involves several key steps:

  • Ethylation : Piperidine is reacted with ethyl iodide in the presence of a base like sodium hydride to form N-ethylpiperidine.
  • Hydroxymethylation : The N-ethylpiperidine is then reacted with formaldehyde using a reducing agent such as sodium borohydride to introduce the hydroxymethyl group.
  • Carboxamidation : Finally, the hydroxymethylated product is reacted with a carboxylating agent (e.g., phosgene) to yield the final compound.

This compound features a hydroxymethyl group and a carboxamide functional group, which are crucial for its biological interactions and activity.

This compound interacts with specific molecular targets, including enzymes and receptors. The hydroxymethyl and carboxamide groups enhance its binding affinity and specificity, potentially modulating various biological pathways. For instance, it has been studied for its effects on enzyme inhibition and receptor binding, which may lead to therapeutic applications in areas such as analgesia and inflammation.

Enzyme Inhibition

Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. For example, it has shown potential as an inhibitor of the extracellular signal-regulated kinase 5 (ERK5) pathway, which is implicated in cancer cell proliferation and survival .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits ERK5 kinase activity
Receptor BindingModulates receptor interactions
Anticancer PotentialImpacts cancer cell lines (e.g., MDA-MB-231)
Analgesic EffectsInvestigated for pain relief properties

Study on ERK5 Inhibition

In a study aimed at optimizing ERK5 inhibitors, this compound was evaluated alongside other compounds. It demonstrated significant inhibition of ERK5 activity in HEK293 cells at concentrations as low as 0.3 μM, indicating its potential use in cancer treatment strategies targeting this pathway .

Comparative Analysis

When compared to similar compounds such as N-methyl-3-(hydroxymethyl)piperidine-1-carboxamide and N-propyl-3-(hydroxymethyl)piperidine-1-carboxamide, this compound exhibited unique biological properties due to its specific functional groups. This uniqueness may confer different reactivity profiles and biological activities that make it valuable for specific applications in pharmacology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-ethyl-3-(hydroxymethyl)piperidine-1-carboxamide, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves coupling piperidine derivatives with carboxamide groups. For example, reductive amination of 3-(hydroxymethyl)piperidine with ethyl isocyanate under anhydrous conditions (e.g., THF or DCM as solvents) is a common approach. Catalysts like BOP reagent (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) may enhance coupling efficiency . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC (≥95% purity) is recommended .

Q. How can the structural integrity and purity of N-ethyl-3-(hydroxymethyl)piperidine-1-carboxamide be validated?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : FTIR for functional groups (e.g., hydroxyl stretch ~3200 cm⁻¹, amide C=O ~1650 cm⁻¹) .
  • Chromatography : HPLC with UV detection (λ = 210–254 nm) to confirm purity .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₁₀H₁₈N₂O₂: 198.1368 g/mol).

Q. What are the key stability considerations for storing N-ethyl-3-(hydroxymethyl)piperidine-1-carboxamide?

  • Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent oxidation or hydrolysis. Stability studies using accelerated degradation (e.g., 40°C/75% RH for 4 weeks) can identify degradation products, monitored via LC-MS .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the conformational flexibility and hydrogen-bonding interactions of N-ethyl-3-(hydroxymethyl)piperidine-1-carboxamide?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311++G** basis set) to optimize geometry and analyze intramolecular hydrogen bonding. Natural Bond Orbital (NBO) analysis quantifies stabilization energies from donor-acceptor interactions (e.g., hydroxyl → amide lone pairs) . Potential energy surface scans identify low-energy conformers relevant to biological activity .

Q. What experimental strategies resolve contradictions in reported bioactivity data for piperidine carboxamide derivatives?

  • Methodological Answer :

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., MK-0974 as a reference CGRP antagonist) .
  • Metabolic Stability Testing : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS to assess if rapid degradation explains variability .
  • Structural Analog Comparison : Synthesize and test analogs (e.g., N-benzyl or N-cyclopropyl derivatives) to isolate substituent effects .

Q. How can crystallographic fragment screening identify binding partners for N-ethyl-3-(hydroxymethyl)piperidine-1-carboxamide in enzyme targets?

  • Methodological Answer : Soak the compound into protein crystals (e.g., FAD-dependent oxidoreductases) and collect X-ray diffraction data (1.5–2.0 Å resolution). Use software like PHENIX or Coot to model electron density and identify interactions (e.g., piperidine ring stacking with aromatic residues) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.